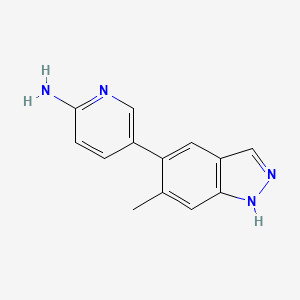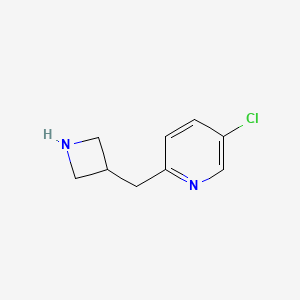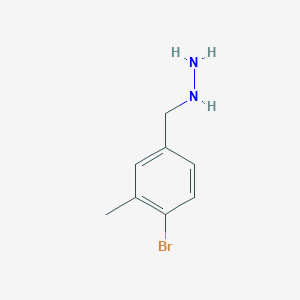
2,5-Difluoro-4-(methyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. The addition of fluorine atoms and a methyl group to the thiophenol structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorothiophenol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at temperatures ranging from 20°C to 70°C . The process involves the reduction of sulfonic acid or sulfonyl chloride derivatives to yield the desired thiophenol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-(methyl)thiophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without fluorine and methyl substitutions.
2,5-Difluorothiophenol: Lacks the methyl group.
4-Methylthiophenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(methyl)thiophenol is unique due to the presence of both fluorine atoms and a methyl group. These substitutions enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C7H6F2S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,5-difluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6F2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
InChI Key |
CTRRGCDGFZPZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




aminedihydrochloride](/img/structure/B13597217.png)




![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)






